molecular formula C9H13NO B14467521 Benzenemethanamine, N-ethyl-N-hydroxy- CAS No. 65616-26-4

Benzenemethanamine, N-ethyl-N-hydroxy-

Katalognummer: B14467521
CAS-Nummer: 65616-26-4
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: ZYKDGVGFBFWNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-ethyl-N-hydroxy- is an organic compound with the molecular formula C9H13NO. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with an ethyl group and a hydroxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-N-hydroxy- typically involves the reaction of benzenemethanamine with ethylating agents and hydroxylating agents under controlled conditions. One common method is the alkylation of benzenemethanamine with ethyl bromide in the presence of a base, followed by hydroxylation using hydrogen peroxide or other hydroxylating agents.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-ethyl-N-hydroxy- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-ethyl-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-ethyl-N-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-ethyl-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, N-methyl-: A similar compound where the nitrogen atom is substituted with a methyl group instead of an ethyl group.

    Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Another derivative with a phenylmethyl group and a hydroxy group.

Uniqueness

Benzenemethanamine, N-ethyl-N-hydroxy- is unique due to the presence of both an ethyl group and a hydroxy group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

65616-26-4

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

N-benzyl-N-ethylhydroxylamine

InChI

InChI=1S/C9H13NO/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI-Schlüssel

ZYKDGVGFBFWNEC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.